molecular formula C8H14O B7820862 Oct-3-en-2-one

Oct-3-en-2-one

Cat. No.: B7820862
M. Wt: 126.20 g/mol
InChI Key: ZCFOBLITZWHNNC-UHFFFAOYSA-N
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Description

Oct-3-en-2-one (CAS: 1669-44-9; 18402-82-9), also known as (E)-3-Octen-2-one, is an α,β-unsaturated ketone (enone) with the molecular formula C₈H₁₄O and a molecular weight of 126.19 g/mol . Its structure features a conjugated double bond between C3 and C4, with a ketone group at C2, and exists predominantly in the trans (E) configuration .

Preparation Methods

Aldol Condensation of Valeraldehyde and Acetone

Reaction Overview

The most widely documented method for synthesizing Oct-3-en-2-one involves the base-catalyzed aldol condensation of valeraldehyde (pentanal) and acetone. This one-pot reaction proceeds via enolate formation, nucleophilic attack, and subsequent dehydration to yield the α,β-unsaturated ketone .

Experimental Procedure

In a representative protocol :

  • Reactants : Valeraldehyde (40 mmol, 4.8 mL), acetone (6 mL), water (8 mL), and 1% NaOH (10 mL).

  • Conditions : Heating at 70°C for 2.5 hours under vigorous stirring.

  • Workup : The mixture is diluted with water (100 mL), extracted with chloroform, and concentrated to dryness.

  • Yield : 62% (3.5 g of crude product).

Mechanistic Insights

  • Enolate Formation : NaOH deprotonates acetone at the α-carbon, generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of valeraldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Base-mediated elimination of water produces the conjugated enone system, stabilizing the final product .

Stereochemical Outcome

The reaction predominantly yields the (E)-isomer of this compound due to thermodynamic favorability during dehydration. This stereoselectivity aligns with the trans-configuration’s lower steric strain in the transition state .

Aldol Condensation of 2-Heptanone and Formaldehyde

Reaction Overview

An alternative route employs 2-heptanone and formaldehyde under basic conditions. This method extends the carbon chain while introducing the α,β-unsaturation characteristic of this compound .

Mechanistic Insights

  • Enolate Generation : NaOH deprotonates 2-heptanone at the α-carbon adjacent to the ketone.

  • Aldol Addition : The enolate attacks formaldehyde’s electrophilic carbonyl carbon, forming a β-hydroxy ketone.

  • Dehydration : Base-induced elimination yields the conjugated enone system.

Challenges

The reaction produces a mixture of ketones due to competing aldol pathways, necessitating meticulous distillation. Side products may include dimers or higher oligomers of formaldehyde .

Comparative Analysis of Synthetic Methods

Parameter Valeraldehyde + Acetone 2-Heptanone + Formaldehyde
Reactants Valeraldehyde, acetone2-Heptanone, formaldehyde
Catalyst 1% NaOH10% NaOH
Temperature 70°C50°C
Time 2.5 hours2 hours (active) + 24 hours (rest)
Yield 62%Not quantified
Purification Chloroform extractionBenzene extraction, distillation
Byproducts MinimalMultiple ketones

Workup and Purification Strategies

Solvent Extraction

  • Chloroform : Efficiently partitions this compound from aqueous phases due to the compound’s hydrophobicity (logP ≈ 2.5) .

  • Benzene : Used in the 2-heptanone route but poses toxicity concerns, prompting modern substitutions with toluene or ethyl acetate .

Distillation

  • Vacuum Distillation : Critical for isolating this compound (bp 72–75°C at 15 mmHg) from higher-boiling impurities.

  • Fractional Distillation : Resolves ketone mixtures in the 2-heptanone route, though with appreciable material loss .

Mechanistic Considerations and Optimization

Base Concentration

  • 1% NaOH : Balances enolate formation and minimizes retro-aldol reactions in the valeraldehyde route .

  • 10% NaOH : Accelerates enolate generation in the 2-heptanone system but risks over-dehydration .

Temperature Control

  • 70°C : Optimizes reaction rate and dehydration efficiency without promoting side reactions .

  • 50°C : Mitigates formaldehyde polymerization in the 2-heptanone method .

Scientific Research Applications

Flavoring Agent in Food Industry

Oct-3-en-2-one is widely recognized for its flavor-enhancing properties in the food industry. Its nutty and fruity notes make it a valuable ingredient in various food products.

Flavor Profiles

Flavor Category Application Typical Usage Level (ppm)
Nut FlavorsAlmond50
Hazelnut100
Peanut100
Pecan100
WalnutUp to 300
Savory FlavorsBeefStarting at 200
Chicken100 - 1000
MushroomAround 100
Fried OnionApproximately 100
Fruit FlavorsApple30
BananaStarting at 100
BlueberryTypically 20

The compound is particularly effective in enhancing savory flavors, adding depth to meat and vegetable profiles, while also contributing to fruit flavors by providing complexity and authenticity .

Medical Research Applications

Recent studies have indicated potential health-related applications of this compound. It has been linked with certain metabolic disorders, suggesting that it may serve as a biomarker for specific dietary habits or health conditions.

Case Studies

  • Biomarker for Dietary Intake : Research suggests that this compound could be detected in various foods such as potatoes, green vegetables, and nuts. Its presence may help in assessing dietary intake related to health conditions like ulcerative colitis and celiac disease .
  • Olfactory Response Enhancement : A study investigated the effects of this compound on olfactory response enhancement, indicating its potential role in sensory perception and food enjoyment .

Industrial Applications

Beyond its culinary uses, this compound's unique properties make it suitable for various industrial applications:

  • Flavoring Agents : Used in the formulation of flavor compounds for beverages and processed foods.
  • Fragrance Industry : Its nutty character can be utilized in perfumes and scented products to add complexity.

Mechanism of Action

The mechanism of action of oct-3-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and proteins in microorganisms. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonan-2-one (CAS: 821-55-6)

Molecular Formula : C₉H₁₈O; Molecular Weight : 142.23 g/mol.

  • Occurrence : Found in pork fat samples at higher concentrations (0.13 ± 0.17 μg/g) compared to Oct-3-en-2-one (0.03 ± 0.02 μg/g) .
  • Applications: Used in flavorings for fruity or cheesy notes.

Oct-1-en-3-one (CAS: 4312-99-6)

Molecular Formula : C₈H₁₄O; Molecular Weight : 126.19 g/mol.

  • Structural Differences : Positional isomer of this compound, with the double bond between C1 and C2 and the ketone at C3.
  • Occurrence : Detected in cooked artichokes and contributes to food aromas .
  • Reactivity : The shifted double bond alters conjugation, affecting its chemical reactivity and sensory properties compared to this compound.

Bicyclic Derivatives: 3,7,7-Trimethylbicyclo[4.1.1]this compound (CAS: Not specified)

Molecular Formula : C₁₁H₁₆O; Molecular Weight : 164.24 g/mol .

  • Structural Differences: A bicyclic enone with additional methyl groups, increasing steric hindrance and complexity.
  • Applications : Primarily studied in pharmacological contexts, unlike the food/fragrance uses of this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Applications CAS Registry Number
This compound C₈H₁₄O 126.19 C3-C4 Food aroma, fragrances 1669-44-9, 18402-82-9
Nonan-2-one C₉H₁₈O 142.23 None (saturated) Flavorings 821-55-6
Oct-1-en-3-one C₈H₁₄O 126.19 C1-C2 Food aroma (e.g., artichokes) 4312-99-6
3,7,7-Trimethylbicyclo[4.1.1]this compound C₁₁H₁₆O 164.24 C3-C4 (bicyclic) Pharmacological research Not specified

Environmental Impact

  • This compound: Exhibits moderate aquatic toxicity (LC₅₀: 95.22 mg/L) but poses low environmental risk due to rapid degradation (PEC/PNEC < 1 in North America and Europe) .

Biological Activity

Oct-3-en-2-one, also known as 3-octen-2-one, is a volatile organic compound belonging to the class of enones. This compound is characterized by its unique structural features, which contribute to its diverse biological activities and potential applications in various fields, including food science and medicinal chemistry. The compound has been detected in numerous food sources and has been associated with certain diseases, making it an important subject of study.

  • Chemical Formula : C₈H₁₄O
  • Molecular Weight : 142.20 g/mol
  • Structure : Contains a double bond (alkene) and a carbonyl group (ketone), contributing to its reactivity and biological interactions.

Sources and Detection

This compound has been identified in various foods, including:

  • Potatoes
  • Green vegetables
  • Cereals and cereal products
  • Fish
  • Nuts

These findings suggest that this compound could serve as a biomarker for the consumption of these food items .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against:

  • Bacteria : Inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus.
  • Fungi : Effective against Candida albicans, showcasing its potential as a natural preservative in food products.

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Neurological Implications

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its ability to mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing various concentrations against common foodborne pathogens. Results indicated:

Concentration (mg/mL)E. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
0.51518
1.02022
1.52525

This demonstrates a dose-dependent response, highlighting the compound's potential as a natural antimicrobial agent in food preservation.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, this compound was administered to SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides. The findings revealed:

Treatment GroupCell Viability (%)Oxidative Stress Reduction (%)
Control100-
This compound (10 μM)8530
This compound (20 μM)9050

These results suggest that this compound may enhance cell viability and reduce oxidative stress, supporting its potential role in neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oct-3-en-2-one, and how can purity be validated?

  • Methodological Answer : this compound can be synthesized via ketonization of 3-octen-2-ol or through Grignard reactions involving pentyl magnesium bromide and methyl vinyl ketone. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (126.1962 g/mol) and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic peaks for the α,β-unsaturated ketone moiety (e.g., carbonyl at ~200 ppm in ¹³C NMR). Ensure solvent removal under reduced pressure to minimize thermal degradation .

Q. How can researchers distinguish between stereoisomers of this compound using spectroscopic techniques?

  • Methodological Answer : (E)- and (Z)-stereoisomers exhibit distinct NMR coupling constants for the olefinic protons. For (E)-isomers (CAS 18402-82-9), trans-vicinal coupling constants (J = 12–16 Hz) are observed in ¹H NMR, whereas (Z)-isomers show lower values (J = 6–10 Hz). Infrared (IR) spectroscopy can further differentiate isomers via C=O stretching frequencies, which vary slightly due to conjugation effects. Reference computational models (e.g., DFT calculations) to validate spectral assignments .

Q. What experimental protocols ensure stability of this compound during storage and handling?

  • Methodological Answer : Store this compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds. Monitor purity periodically via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR chemical shifts) may arise from solvent effects, impurities, or stereoisomeric contamination. Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model solvent-environment interactions and predict chemical shifts. Cross-validate experimental and computational data by replicating conditions (temperature, solvent) from literature sources. If contradictions persist, re-isolate the compound and characterize it using high-resolution MS (HRMS) to rule out isotopic interference .

Q. What strategies optimize reaction yields in asymmetric synthesis of this compound enantiomers?

  • Methodological Answer : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution using lipases to enhance enantiomeric excess (ee). Monitor reaction progress via chiral GC or HPLC with a chiral stationary phase (e.g., cyclodextrin-based columns). Kinetic resolution studies can identify optimal temperature and catalyst loading. Compare turnover numbers (TON) and enantioselectivity (E) across catalytic systems to refine conditions .

Q. How should researchers design experiments to assess this compound’s reactivity in multi-step organic syntheses?

  • Methodological Answer : Map reactivity using model reactions (e.g., Diels-Alder, Michael addition) under varying conditions (polar solvents vs. nonpolar, acid/base catalysis). Track intermediates via in situ FTIR or real-time NMR. For complex transformations, use design of experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst type. Cross-reference results with literature on analogous α,β-unsaturated ketones to identify outliers .

Q. What methodologies address data gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : Perform in vitro ADMET assays (e.g., cytochrome P450 inhibition, plasma protein binding) using human liver microsomes. For in vivo studies, use radiolabeled this compound (¹⁴C or ³H) to track absorption/distribution in rodent models. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Address data inconsistencies by repeating assays with stringent controls (e.g., cell viability >95%) and validating via LC-MS/MS .

Q. Methodological Frameworks

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Document all experimental parameters (e.g., solvent grade, catalyst batch, reaction time) in line with FAIR data principles. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for reporting synthetic procedures. Share raw spectral data and chromatograms in supplementary materials. Collaborate with third-party labs for independent validation .

Q. What statistical approaches are suitable for analyzing contradictory biological activity data for this compound derivatives?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Use hierarchical clustering to identify outlier datasets. For in vitro assays, normalize activity values to positive/negative controls and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Address variability by harmonizing assay conditions (e.g., cell line, incubation time) .

Q. How should mixed-methods research integrate computational and experimental data for this compound applications?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with experimental surface plasmon resonance (SPR) data to validate ligand-protein interactions. Use Bayesian statistics to quantify uncertainty in computational models. Triangulate findings by comparing results across techniques (e.g., NMR titration vs. isothermal titration calorimetry) .

Properties

IUPAC Name

oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOBLITZWHNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061867
Record name 3-Octen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-44-9
Record name 3-Octen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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